molecular formula C28H18BrN3O2S2 B11537344 2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide

2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide

Cat. No.: B11537344
M. Wt: 572.5 g/mol
InChI Key: XUOQGPGOSUPFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a condensation reaction with 4-bromobenzaldehyde.

    Attachment of the Dibenzofuran Moiety: This step involves the reaction of the intermediate with dibenzofuran-3-yl acetic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the imine bond (C=N) in the benzothiazole ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or reduced benzothiazole derivatives.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects.

    Material Science: In electronic applications, the compound’s unique structure allows it to participate in charge transfer processes, enhancing the performance of devices like OLEDs.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core.

    Dibenzofuran Derivatives: Compounds such as dibenzofuran and its substituted derivatives.

Uniqueness

    Structural Complexity: The combination of benzothiazole, bromophenyl, and dibenzofuran moieties in a single molecule is unique, providing a distinct set of chemical and physical properties.

Properties

Molecular Formula

C28H18BrN3O2S2

Molecular Weight

572.5 g/mol

IUPAC Name

2-[[6-[(4-bromophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-dibenzofuran-3-ylacetamide

InChI

InChI=1S/C28H18BrN3O2S2/c29-18-7-5-17(6-8-18)15-30-19-10-12-23-26(14-19)36-28(32-23)35-16-27(33)31-20-9-11-22-21-3-1-2-4-24(21)34-25(22)13-20/h1-15H,16H2,(H,31,33)

InChI Key

XUOQGPGOSUPFIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N=CC6=CC=C(C=C6)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.